4-{[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid
Description
Properties
CAS No. |
554442-49-8 |
|---|---|
Molecular Formula |
C17H11FN2O3S |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[(Z)-[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23)/b14-9- |
InChI Key |
JXKGAPJLRGRWDS-ZROIWOOFSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with thiourea to form the intermediate 4-(4-fluorophenyl)-2-thioxoimidazolidin-5-one. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-{[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., benzoic acid backbone, fluorophenyl groups, or heterocyclic cores) and are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Bioactivity: The target compound’s sulfanylideneimidazolidinone core may confer unique hydrogen-bonding capabilities compared to pyrazolone (e.g., ) or thiazolidinone (e.g., ) derivatives. Fluorine in the 4-fluorophenyl group enhances metabolic stability and membrane permeability compared to nitro or chloro substituents .
Polarity and Solubility :
- The carboxylic acid group in the target compound increases aqueous solubility relative to esterified analogs (e.g., ).
- Nitro-substituted analogs (e.g., ) exhibit reduced solubility due to strong electron-withdrawing effects.
Predicted Pharmacokinetics: The target’s CCS values (180–191 Ų) suggest moderate membrane permeability, intermediate between smaller nitrobenzylidene derivatives (e.g., ) and bulkier furan/thiazolidinone hybrids (e.g., ) .
Biological Activity
4-{[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{14}F N_3 O_3 S
- Molecular Weight : 353.37 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties, particularly its interaction with various cellular pathways.
- Inhibition of Cancer Cell Proliferation : Studies have indicated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Preliminary data suggest that the compound may also possess anti-inflammatory properties, potentially modulating cytokine production and reducing inflammation in various models.
- Interaction with Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis.
In Vitro Studies
A series of in vitro assays were conducted to assess the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| PC3 (Prostate) | 15.0 | Inhibition of MMPs |
| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |
Animal Studies
In vivo studies have demonstrated the efficacy of this compound in reducing tumor size in xenograft models:
- Xenograft Model : Mice implanted with MCF-7 cells showed a significant reduction in tumor volume after treatment with the compound over four weeks, with a reduction rate of approximately 60% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
